molecular formula C6H4BrFN2O4S B13469875 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

Cat. No.: B13469875
M. Wt: 299.08 g/mol
InChI Key: IQGSDZWURBFNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is a chemical building block of interest in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and material science applications. This compound features a benzene ring functionalized with bromo, fluoro, and nitro groups, in addition to a sulfonamide moiety, making it a versatile intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The presence of multiple electrophilic sites allows researchers to systematically derivatize the core structure. The sulfonamide group is a privileged structure in medicinal chemistry, often associated with biological activity. As such, this compound serves as a key precursor in the exploration of new sulfonamide-based compounds. While specific biological data for this molecule may not be widely published, compounds of this class are frequently investigated for their potential as enzyme inhibitors or receptor antagonists. Safety Information: For research use only. Not for drug, household, or other uses. Please consult the Safety Data Sheet (SDS) prior to use. Handling Precautions: Based on its functional groups and similar aromatic nitro compounds , this material should be handled with care using appropriate personal protective equipment. Avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin, eyes, or clothing. Store in a cool, dark, and dry place, sealed under recommended conditions.

Properties

Molecular Formula

C6H4BrFN2O4S

Molecular Weight

299.08 g/mol

IUPAC Name

3-bromo-4-fluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4BrFN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)

InChI Key

IQGSDZWURBFNMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves multi-step synthetic routes. One common method includes the nitration of a suitable benzene derivative, followed by bromination and sulfonation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and fluorine atoms undergo nucleophilic displacement under controlled conditions. Key observations include:

Reaction TypeConditionsReagents/CatalystsProductYieldSource
Bromine displacementTHF, -40°C, 1-1.5 hVinylmagnesium bromide4-Bromo-7-fluoro-1H-indole22-23%
Bromine substitutionPd₂(dba)₃, SPhos ligand, refluxPhenylboronic acidBiphenyl derivatives68%*

*Yield optimized with DMA solvent and silver trifluoromethanesulfonate .
Key Insight : Bromine exhibits higher reactivity than fluorine in substitution reactions due to weaker C-Br bonds.

Nitro Group Reduction

The nitro group undergoes reduction to form amine intermediates, critical for bioactive molecule synthesis:

Reducing AgentConditionsProductNotesSource
H₂/Pd-CEthanol, RT3-Bromo-4-fluoro-5-aminobenzenesulfonamideForms primary amine for further functionalization
Fe/HClAqueous HCl, 60°CPartially reduced intermediatesRequires strict pH control

Reduced derivatives show enhanced antimicrobial activity, as confirmed by bioassays.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeConditionsCatalysts/LigandsProductYieldSource
Suzuki-MiyauraTHF/H₂O, K₂CO₃, 80°CPd₂(dba)₃, XPhosFluorinated biphenyls68%
Buchwald-HartwigToluene, Cs₂CO₃, 100°CPd(OAc)₂, XantphosAryl amine conjugates54%

Mechanistic Note : The sulfonamide group remains inert under these conditions, preserving its role as a directing group .

Grignard Reagent Interactions

Vinyl Grignard reagents selectively target bromine:

ReagentTemperatureProductPuritySource
CH₂=CHMgBr-40°CIndole derivatives>95%
CH₃MgI0°CMethylated intermediates87%

Reactions proceed via radical intermediates at low temperatures to prevent sulfonamide degradation .

Functional Group Stability

  • Sulfonamide Group : Resists hydrolysis under acidic (pH 2-6) and basic (pH 8-12) conditions .

  • Fluorine Retention : No defluorination observed below 150°C, confirmed by ¹⁹F NMR .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like nitro and sulfonamide can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with partial structural overlap, enabling comparative analysis based on substituent patterns and functional groups.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents (Positions) Functional Groups Structural Similarity
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide N/A 3-Br, 4-F, 5-NO₂, 1-SO₂NH₂ Sulfonamide, Nitro, Halogens Reference
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene 1311197-88-2 5-Br, 1-Cl, 2-F, 3-NO₂ Nitro, Halogens 0.90
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene 1481-68-1 1-Br, 4-Cl, 2-F, 5-NO₂ Nitro, Halogens 0.81
1-Chloro-2,4-difluoro-5-nitrobenzene 321-23-3 1-Cl, 2-F, 4-F, 5-NO₂ Nitro, Halogens 0.80

Reactivity and Electronic Effects

  • Nitro Group Influence: The nitro group at the 5-position in the target compound strongly deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself.
  • Sulfonamide Functionality : The sulfonamide group at the 1-position introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), absent in analogs like 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1311197-88-2). This group enhances solubility in polar solvents and may improve bioavailability in pharmaceutical contexts.

Stability and Handling

  • Thermal Stability: Fluorine and nitro groups typically enhance thermal stability. However, the sulfonamide group may introduce sensitivity to acidic or basic conditions, necessitating cautious handling compared to non-sulfonamide analogs like those in (e.g., 3-Bromo-2-fluorobenzophenone).

Biological Activity

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of bromine, fluorine, and nitro groups contributes to its unique chemical reactivity and biological profile.

Property Value
Molecular Weight292.14 g/mol
Chemical FormulaC₆H₄BrF₃N₃O₂S
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of this compound primarily arises from its interaction with enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition. This is particularly relevant in the context of carbonic anhydrases (CAs), where it has been shown to inhibit human carbonic anhydrases I and II with inhibition constants (Ki) ranging from 49 nM to >10,000 nM .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have reported significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 19.24 µg/mL .
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties, potentially through the inhibition of specific cancer-related pathways or enzymes .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

  • Halogen Substituents : The presence of halogens (bromine and fluorine) enhances lipophilicity and electrophilic character, which can improve binding affinity to target proteins.
  • Nitro Group : The nitro group is thought to play a crucial role in modulating biological activity through redox reactions and interactions with nucleophiles .

Study 1: Inhibition of Carbonic Anhydrases

A study focused on the synthesis and evaluation of various sulfonamides, including this compound, demonstrated effective inhibition against human carbonic anhydrases I and II. The compound showed promising results with a Ki value indicating strong binding affinity .

Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties highlighted that this compound inhibited E. coli with an MIC of 11.31 µg/mL, showcasing its potential as an antibacterial agent .

Q & A

Advanced Research Question

  • ¹H-¹³C HMBC NMR : Correlates aromatic protons with adjacent carbons to confirm substituent positions. For instance, the sulfonamide group’s deshielding effect on C-1 can distinguish it from bromine/fluoro effects on C-3/C-4 .
  • X-ray crystallography : Resolves spatial arrangement, especially when steric hindrance from nitro and sulfonamide groups causes non-planar geometry .
  • IR spectroscopy : Nitro group absorption at ~1520 cm⁻¹ and sulfonamide S=O stretches at 1150–1350 cm⁻¹ validate functional group integrity .

How do electronic effects of bromo, fluoro, and nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

  • Electron-withdrawing effects : The nitro group (meta-directing) and sulfonamide (para-directing) create competing electronic environments. Bromine (ortho/para-directing) and fluorine (weak deactivating) further complicate reactivity.
  • Reactivity hierarchy : Nitro > sulfonamide > bromo > fluoro in activating sites for substitution. For example, fluoro at C-4 is less labile than bromo at C-3 under basic conditions .
  • Methodology : DFT calculations (e.g., Gaussian 09) predict charge distribution and transition states for NAS pathways .

What strategies mitigate decomposition risks during storage and handling of this compound?

Basic Research Question

  • Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of sulfonamide or nitro groups .
  • Handling : Avoid prolonged exposure to UV light (causes C-Br bond cleavage) and strong bases (risk of sulfonamide deprotonation and degradation) .

How can computational modeling guide the design of derivatives for biological activity studies?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., carbonic anhydrase IX, where sulfonamides are inhibitors). The nitro group’s electron-withdrawing effect enhances binding affinity .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity trends. For example, fluoro’s σₚ (~0.06) vs. bromo’s σₚ (~0.23) impacts lipophilicity .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced Research Question

  • Impurity profiling : LC-MS/MS identifies halogenated byproducts (e.g., de-brominated or over-nitrated species). Limit of detection (LOD) < 0.1% achievable with ESI-negative mode .
  • Column selection : Zorbax Eclipse Plus C18 (3.5 µm) provides baseline separation of nitro and sulfonamide analogs .

How does the compound’s stability vary under different pH conditions, and what implications does this have for its use in aqueous reaction systems?

Basic Research Question

  • Acidic conditions (pH < 3) : Risk of sulfonamide hydrolysis to sulfonic acid. Stabilize with buffered solutions (e.g., acetate buffer, pH 4.5) .
  • Alkaline conditions (pH > 9) : Nitro group reduction or C-Br bond cleavage. Use aprotic solvents (DMF, DMSO) for reactions requiring base .

What role does this compound play in the synthesis of heterocyclic scaffolds for medicinal chemistry?

Advanced Research Question

  • Cyclization reactions : The sulfonamide group acts as a directing group for Pd-catalyzed C-H activation to form benzothiazines or quinazolines .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids replace bromine, enabling diversification at C-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.